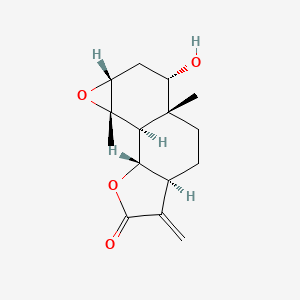
Lumiflavin
描述
亮黄素是核黄素(维生素 B2)的衍生物,属于黄素类有机化合物。这类化合物以其异咯嗪三环结构为特征。亮黄素以其黄色而闻名,是核黄素光解的产物。 它因其独特的化学性质而被广泛应用于科学研究 .
科学研究应用
作用机制
亮黄素的作用机制与其参与氧化还原反应的能力有关。亮黄素可以接受和捐赠电子,使其成为各种酶促反应中有效的辅因子。异咯嗪环结构使其能够发生可逆的氧化和还原,促进电子传递过程。 在光动力疗法中,亮黄素在暴露于光照后会产生活性氧,从而导致癌细胞的破坏 .
生化分析
Biochemical Properties
Lumiflavin plays a significant role in biochemical reactions, particularly those involving redox processes. It interacts with various enzymes and proteins, including flavoproteins, which are essential for oxidative metabolism. This compound can act as a cofactor in redox reactions, facilitating the transfer of electrons. It has been shown to bind to proteins and influence their conformation, thereby affecting their activity . Additionally, this compound can inhibit riboflavin uptake, leading to riboflavin depletion in cells .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It has been observed to reduce the resistance of cancer stem-like cells to chemotherapy by inducing differentiation . In human epithelial cells, this compound-induced riboflavin depletion leads to a reduction in intracellular ATP concentration and an increase in reactive oxygen species (ROS) generation . This results in inhibited cell growth and altered cell signaling pathways. This compound also affects gene expression and cellular metabolism by disrupting normal gastrointestinal development and cell signaling .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can act as a proton acceptor in its semiquinone state, with the N5 nitrogen atom being the predominant proton acceptor . It can also inhibit riboflavin uptake by binding to riboflavin transporters . These interactions lead to changes in enzyme activity, gene expression, and cellular metabolism. This compound’s ability to modulate redox reactions and proton transfer is crucial for its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound has been shown to reduce the development of drug resistance in cancer cells and enhance the chemotherapy effect of cisplatin over time . Its stability and degradation in laboratory conditions can influence its long-term effects on cellular function. This compound’s impact on cell signaling and metabolism can vary depending on the duration of exposure and the specific experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In vivo experiments have shown that this compound dose-dependently enhances the chemotherapy effect of cisplatin on tumor-bearing mice . Higher doses of this compound can lead to increased apoptosis and decreased mitochondrial membrane potential in cancer cells. Excessive doses may also result in toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to oxidative metabolism. It interacts with enzymes such as flavin adenine dinucleotide (FAD) and flavin mononucleotide (FMN), which are essential for redox reactions . This compound’s role in these pathways can influence metabolic flux and metabolite levels. Its ability to modulate enzyme activity and redox reactions is crucial for maintaining cellular energy balance and metabolic homeostasis .
Transport and Distribution
This compound is transported and distributed within cells and tissues through carrier-mediated mechanisms. It can inhibit riboflavin transport by binding to riboflavin transporters, thereby affecting its localization and accumulation . This compound’s distribution within cells can influence its biochemical effects and interactions with other biomolecules. Understanding the transport and distribution of this compound is essential for elucidating its role in cellular processes .
Subcellular Localization
This compound’s subcellular localization is primarily influenced by its interactions with riboflavin transporters and other binding proteins. It is predominantly localized in the plasma membrane, where it mediates the uptake of riboflavin and other related compounds . This compound’s localization can affect its activity and function, particularly in redox reactions and enzyme interactions. Its targeting signals and post-translational modifications play a crucial role in directing it to specific cellular compartments .
准备方法
合成路线与反应条件
亮黄素可以通过核黄素的光解合成。该过程涉及将核黄素暴露于紫外光下,导致核糖醇侧链断裂并形成亮黄素。 此反应通常在水溶液中进行,需要控制光照时间以确保核黄素完全转化为亮黄素 .
工业生产方法
工业生产亮黄素遵循类似的光解过程,但规模更大。该过程涉及使用高强度紫外灯和大型反应器以确保高效生产。 反应条件,例如温度和 pH 值,需仔细监测以优化产率和纯度 .
化学反应分析
反应类型
亮黄素会发生各种化学反应,包括氧化、还原和取代。这些反应受不同试剂和条件的影响。
常用试剂与条件
氧化: 亮黄素可以使用强氧化剂,例如高锰酸钾或过氧化氢进行氧化。反应通常在酸性介质中进行。
还原: 亮黄素的还原可以使用还原剂,例如硼氢化钠或氢化锂铝来实现。此反应通常在有机溶剂中进行,例如乙醇或甲醇。
主要生成产物
从这些反应中形成的主要产物取决于使用的具体试剂和条件。 例如,亮黄素的氧化可导致形成亮氨酸,而还原可生成二氢亮黄素 .
相似化合物的比较
类似化合物
核黄素: 亮黄素的母体化合物,核黄素,是参与各种代谢过程的重要营养素。与亮黄素不同,核黄素通常不用于光动力疗法。
黄素单核苷酸 (FMN): FMN 是核黄素的另一种衍生物,在各种酶促反应中充当辅因子。它与亮黄素具有相似的氧化还原特性,但在生物系统中更为常见。
亮黄素的独特性
亮黄素因其光化学性质及其在光照下产生活性氧的能力而独一无二。这使得它在光动力疗法和其他需要光诱导反应的应用中特别有用。 此外,与 FMN 和 FAD 相比,其更简单的结构使其在合成和工业过程中的操作更容易 .
属性
IUPAC Name |
7,8,10-trimethylbenzo[g]pteridine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-6-4-8-9(5-7(6)2)17(3)11-10(14-8)12(18)16-13(19)15-11/h4-5H,1-3H3,(H,16,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDQZGKJTJRBGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10148745 | |
| Record name | Lumiflavin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10148745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1088-56-8 | |
| Record name | Lumiflavin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1088-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lumiflavine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001088568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lumiflavin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04726 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lumiflavin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10148745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,8,10-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.841 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LUMIFLAVINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M2669414M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


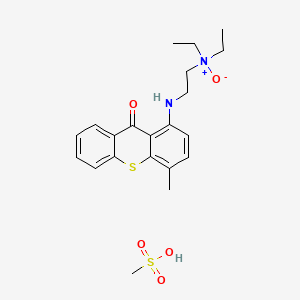
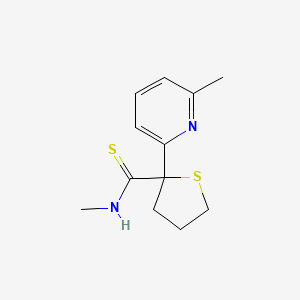
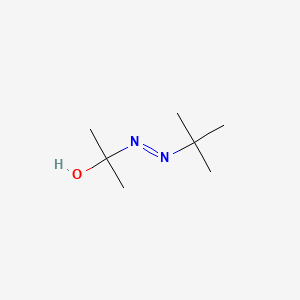
![2-[(Tert-butyl)azo]butan-2-ol](/img/structure/B1675355.png)
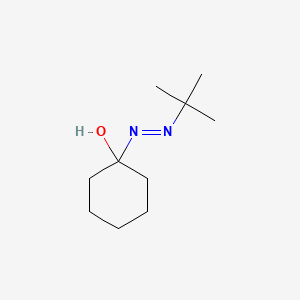

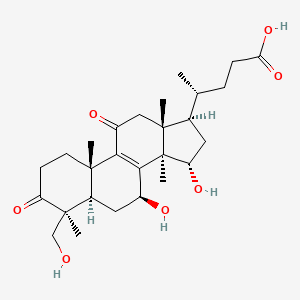

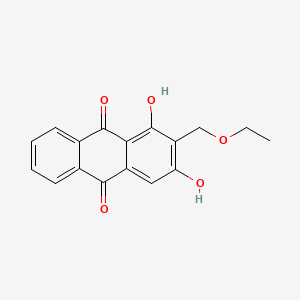
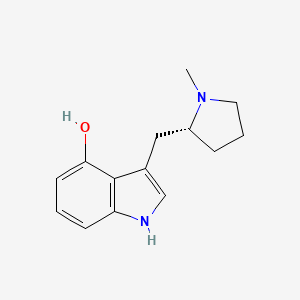

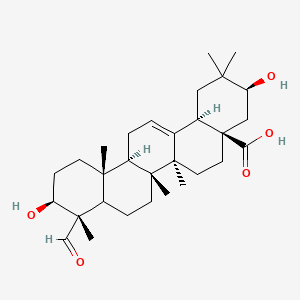
![(1S,6S,12R,14S)-9,14-Dimethyl-5-methylidene-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradec-9-en-4-one](/img/structure/B1675373.png)
